molecular formula C10H16Cl2N2 B3103380 4-(4-Piperidinyl)pyridine dihydrochloride CAS No. 143924-47-4

4-(4-Piperidinyl)pyridine dihydrochloride

Cat. No.: B3103380
CAS No.: 143924-47-4
M. Wt: 235.15 g/mol
InChI Key: VHWFTCWXAYODSW-UHFFFAOYSA-N
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Description

Contextualizing Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. acs.org This class of compounds is of paramount importance in organic synthesis due to their widespread presence in natural products, pharmaceuticals, and functional materials. acs.org Their structural diversity and reactivity make them invaluable building blocks for creating complex molecular architectures. acs.org

The significance of nitrogen heterocycles in modern organic synthesis can be attributed to several key factors:

Biological Activity: A vast number of pharmaceuticals and agrochemicals incorporate nitrogen heterocyclic scaffolds. These structures are often responsible for the specific biological activities of the molecules.

Chemical Reactivity: The presence of nitrogen atoms in the ring imparts unique chemical properties, allowing for a wide range of chemical transformations such as substitution, addition, and cycloaddition reactions. acs.org

Structural Versatility: Nitrogen heterocycles can be readily modified to generate a diverse array of derivatives with distinct properties, enabling the fine-tuning of molecular characteristics for specific applications. acs.org

Catalysis and Materials Science: These compounds are also utilized as ligands in catalysis to enhance the activity and selectivity of catalysts and as fundamental units in the construction of functional materials like polymers and dyes. acs.org

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Molecular Design

The two core components of 4-(4-Piperidinyl)pyridine dihydrochloride (B599025), the piperidine and pyridine rings, are among the most important nitrogen heterocycles in medicinal chemistry and drug design. nih.govmdpi.com

Piperidine Scaffold:

The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. mdpi.com It is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. mdpi.com The significance of the piperidine scaffold in molecular design stems from:

Three-Dimensional Structure: Unlike flat aromatic rings, the chair-like conformation of piperidine provides a three-dimensional framework that allows for the precise spatial arrangement of substituents. This is crucial for optimizing interactions with biological targets like enzymes and receptors.

Improved Physicochemical Properties: The incorporation of a piperidine moiety can enhance a molecule's solubility, a critical factor for drug formulation and bioavailability.

Versatile Synthetic Handle: The nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient point for molecular elaboration and the introduction of diverse chemical groups.

Pyridine Scaffold:

The pyridine ring is a six-membered aromatic heterocycle. It is a bioisostere of benzene, where one CH group is replaced by a nitrogen atom. The pyridine scaffold is extensively used in drug design due to its ability to:

Engage in Various Intermolecular Interactions: The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, both of which are important for binding to biological targets.

Modulate Physicochemical Properties: The presence of the nitrogen atom influences the electronic properties of the ring and can improve the aqueous solubility of a molecule.

Serve as a Versatile Synthetic Intermediate: The pyridine ring can be functionalized at various positions, allowing for the creation of a wide range of derivatives. researchgate.net

The combination of these two scaffolds in 4-(4-Piperidinyl)pyridine dihydrochloride results in a molecule with a unique set of properties, making it a valuable building block for the synthesis of novel compounds with potential applications in various fields of chemical research.

Research Landscape of this compound: An Overview

The research landscape of this compound is primarily centered on its utility as a synthetic intermediate or building block. The dihydrochloride salt form is particularly useful as it enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions.

Key areas of research involving this compound and its derivatives include:

Pharmaceutical Development: The 4-(4-piperidinyl)pyridine scaffold is a common feature in molecules designed to target the central nervous system. Derivatives have been investigated for their potential in treating neurological disorders. acs.org The piperidine and pyridine moieties can interact with various receptors and enzymes in the brain.

Medicinal Chemistry: In medicinal chemistry, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. acs.org Researchers can modify both the piperidine and pyridine rings to explore structure-activity relationships and optimize biological activity.

Catalysis: While less common, derivatives of 4-(4-piperidinyl)pyridine have the potential to be used as ligands in catalysis. The nitrogen atoms in both rings can coordinate with metal centers, potentially influencing the outcome of catalytic reactions.

The synthesis of 4-(4-piperidinyl)pyridine is often achieved through the catalytic hydrogenation of 4,4'-bipyridine (B149096). This reaction involves the reduction of one of the pyridine rings to a piperidine ring. The resulting product can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆Cl₂N₂
Molecular Weight 235.15 g/mol
Appearance Solid
InChI Key VHWFTCWXAYODSW-UHFFFAOYSA-N
SMILES String [H]Cl.[H]Cl.C1(C2CCNCC2)=CC=NC=C1

Typical Catalysts for Pyridine Hydrogenation

CatalystTypical Conditions
Platinum(IV) oxide (PtO₂) Hydrogen gas pressure (50-70 bar), room temperature, glacial acetic acid solvent. google.com
Rhodium-on-carbon (Rh/C) Lower hydrogen pressures. google.com
Ruthenium dioxide (RuO₂) High temperatures and pressures. google.com
Palladium-on-carbon (Pd/C) Can be used with acidic additives to tune selectivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWFTCWXAYODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-47-4
Record name 4-(piperidin-4-yl)pyridine dihydrochloride
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(4-Piperidinyl)pyridine Dihydrochloride (B599025)

The conversion of a pyridine (B92270) precursor to 4-(4-Piperidinyl)pyridine is a critical step in the synthesis of the dihydrochloride salt. This transformation is predominantly accomplished by the reduction of one of the pyridine rings of 4,4'-bipyridine (B149096). The subsequent treatment with hydrochloric acid affords the final product.

Catalytic Hydrogenation Approaches for Pyridine to Piperidine (B6355638) Conversion

Catalytic hydrogenation stands as a robust and widely utilized method for the reduction of the pyridine ring. This process involves the use of molecular hydrogen in the presence of a metal catalyst. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of the hydrogenation. The partial hydrogenation of 4,4'-bipyridine to yield 4-(4-piperidinyl)pyridine is a key transformation.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are extensively used for the hydrogenation of various functional groups, including aromatic rings. nii.ac.jpnih.govscispace.com The activity of Pd/C in the hydrogenation of pyridine nuclei can be influenced by the reaction conditions and the presence of additives. rsc.orgliverpool.ac.uk For the selective hydrogenation of one pyridine ring in 4,4'-bipyridine, careful control of parameters such as hydrogen pressure, temperature, and reaction time is essential to prevent over-reduction to 4,4'-bipiperidine. The use of acidic additives can sometimes enhance the reaction rate by protonating the pyridine nitrogen, thereby activating the ring towards reduction. liverpool.ac.uk

Table 1: Palladium-Catalyzed Hydrogenation of 4,4'-Bipyridine

Catalyst Substrate Pressure (bar) Temperature (°C) Solvent Time (h) Product Yield (%) Reference
10% Pd/C 4,4'-Bipyridine 6 30-50 Water/H₂SO₄ 0.3-1.3 4-(4-Piperidinyl)pyridine High rsc.org
Pd/NiO Aromatic Rings - - - - Cyclohexane derivatives up to 99 rsc.org

Rhodium catalysts, both homogeneous and heterogeneous, have demonstrated high efficacy in the hydrogenation of pyridines. liverpool.ac.ukdicp.ac.cnresearchgate.netnih.govrsc.orgtcichemicals.com Rhodium on alumina (B75360) (Rh/Al₂O₃) and rhodium oxide (Rh₂O₃) are notable heterogeneous catalysts that can facilitate the reduction of functionalized pyridines under mild conditions. google.comnih.govstackexchange.com Homogeneous rhodium catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are also effective, offering high selectivity. libretexts.orgwiley-vch.deyoutube.com The choice of ligands in homogeneous systems can significantly influence the catalyst's activity and selectivity. liverpool.ac.ukdicp.ac.cnresearchgate.netnih.gov Recent studies have shown that rhodium-catalyzed dearomatization–hydrogenation processes can provide access to substituted piperidines with high diastereoselectivity. nih.gov

Table 2: Rhodium-Catalyzed Hydrogenation of Pyridine Derivatives

Catalyst System Substrate Pressure (bar) Temperature (°C) Solvent Time (h) Product Yield (%) Reference
Rh₂O₃ Functionalized Pyridines 5 40 TFE 4-16 Substituted Piperidines - researchgate.net
[Rh(cod)Cl]₂/PPh₃ Fluoropyridines - - - - all-cis-(Multi)fluorinated Piperidines - nih.gov
[(η⁵‐C₅Me₅)Rh(N‐C)H] N-Heteroarenes 4-36 80 Neat 24-48 Saturated N-Heterocycles up to 81 rsc.org

Cobalt-based catalysts present a more cost-effective alternative to precious metal catalysts for hydrogenation reactions. scispace.comnih.govyoutube.compearson.comacs.orgresearchgate.netacs.orgrsc.org Raney cobalt, a porous cobalt-aluminum alloy, is a well-known heterogeneous catalyst for the reduction of various functional groups. nih.govacs.orgresearchgate.netacs.org Homogeneous cobalt catalysts, often featuring pincer ligands, have also been developed for the hydrogenation of N-heterocycles. nih.gov These systems can operate under milder conditions and exhibit good functional group tolerance. The development of cobalt catalysts for the selective hydrogenation of pyridines is an active area of research, aiming to provide sustainable and efficient synthetic routes. scispace.comnih.govpearson.comacs.org

Table 3: Cobalt-Catalyzed Hydrogenation of Unsaturated Compounds

Catalyst System Substrate Pressure (atm) Temperature (°C) Solvent Time (h) Product Yield (%) Reference
(DippBIAN)CoBr₂/LiEt₃BH Alkenes/Alkynes 10 60 THF 24 Alkanes up to >99 scispace.com
Dihydrazonopyrrole-Co Olefins 1 23 - - Alkanes up to 79 nih.gov

Besides palladium, rhodium, and cobalt, other transition metals such as platinum, ruthenium, and iridium have been employed in the catalytic hydrogenation of pyridines. rsc.orgnih.govasianpubs.orgresearchgate.netrsc.org Platinum oxide (PtO₂), also known as Adams' catalyst, is a classic choice for this transformation, often requiring acidic conditions to enhance its activity. rsc.orgasianpubs.org Ruthenium-based catalysts have also shown promise. nih.govresearchgate.net Homogeneous catalysts based on iridium and other metals offer alternative routes with potentially unique selectivities. acs.org The ongoing development of novel catalytic systems, including bimetallic nanoparticles and catalysts supported on novel materials, aims to improve the efficiency, selectivity, and sustainability of pyridine hydrogenation. rsc.orgrsc.org

Nucleophilic Aromatic Substitution Strategies

An alternative approach to the synthesis of 4-(4-Piperidinyl)pyridine involves the formation of the C4-N bond through a nucleophilic aromatic substitution (SNAr) reaction. stackexchange.comyoutube.comnih.govcore.ac.ukgoogle.com This strategy typically involves the reaction of a 4-halopyridine with piperidine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comcore.ac.uk

The reactivity of the 4-halopyridine depends on the nature of the halogen, with fluoride (B91410) being the most reactive and iodide the least reactive in typical SNAr reactions. rsc.orgnih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack. bath.ac.ukresearchgate.net The choice of solvent can also significantly influence the reaction rate and yield. soton.ac.uk

Table 4: Nucleophilic Aromatic Substitution for the Synthesis of 4-(Piperidin-1-yl)pyridine

Substrate Nucleophile Conditions Product Yield (%) Reference
4-Chloropyridine Piperidine Zn(NO₃)₂·6H₂O (2.5 mol%), CH₃CN, 75 °C, 24 h 4-(Piperidin-1-yl)pyridine - bath.ac.uk
4-Chloropyridine Piperidine DMSO or 3,5-bis(trifluoromethyl)phenol 4-(Piperidin-1-yl)pyridine up to 98 researchgate.net
2-Methoxy-3/5-nitropyridine Piperidine Aqueous solution, 20 °C 2-(Piperidin-1-yl)-3/5-nitropyridine - researchgate.net
4-Iodopyridine PPh₃ CH₂Cl₂, rt [4-(Triphenylphosphonio)pyridin-1-yl]phosphonium diiodide up to 97 nih.gov

Once 4-(4-piperidinyl)pyridine is synthesized, it can be converted to its dihydrochloride salt by treatment with an appropriate amount of hydrochloric acid in a suitable solvent, followed by isolation of the resulting precipitate.

Reductive Amination Protocols in Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of the piperidine ring in 4-(4-piperidinyl)pyridine. This transformation typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of 4-(4-piperidinyl)pyridine synthesis, this can be approached by reacting a precursor containing the pyridine ring with an appropriate amino-aldehyde or amino-ketone, followed by cyclization and reduction.

A common strategy involves the use of pyridine-4-carboxaldehyde and a suitable amino-ketone precursor. The process hinges on the careful selection of reducing agents that selectively act on the iminium intermediate without affecting other functional groups. sciencemadness.org Agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently employed due to their mild nature and high selectivity for imines over carbonyls. nih.gov More recently, methods utilizing pyridine-borane complexes in the presence of molecular sieves have been reported as a convenient and effective alternative to cyanoborohydride-based procedures. sciencemadness.org

A reductive transamination process has also been described, which allows for the synthesis of N-aryl piperidines from readily available pyridine derivatives. acs.org This method involves the initial reduction of a pyridinium (B92312) salt to a dihydropyridine (B1217469) intermediate, which, after hydrolysis and subsequent reductive amination with an exogenous amine, yields the N-substituted piperidine. acs.org

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Key Features Typical Reaction Conditions
Sodium Cyanoborohydride (NaBH3CN) Mild, selective for imines, but toxic cyanide byproduct. Methanol, pH control often required.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild, non-toxic, does not require pH control. nih.gov Dichloromethane (DCM) or dichloroethane (DCE).
Pyridine-Borane Amine-borane complex, mild, selective. sciencemadness.org Methanol with 4 Å molecular sieves. sciencemadness.org

Stereoselective Synthesis and Chiral Induction

The development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance, as the stereochemistry of molecules often dictates their biological activity. For 4-(4-piperidinyl)pyridine derivatives, chirality can be introduced into the piperidine ring, leading to enantiomerically enriched products.

One approach involves the asymmetric hydrogenation of a pyridine ring that has been appropriately substituted. researchgate.net This often requires the use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, in combination with chiral phosphine (B1218219) ligands. A facile method has been developed to create novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives which can act as potential stereoselective catalysts themselves. researchgate.net

Another strategy is the use of chiral auxiliaries attached to the nitrogen of the piperidine precursor. The auxiliary guides the stereochemical outcome of subsequent reactions, such as cyclization or reduction, and can be removed later in the synthetic sequence. Furthermore, catalytic asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a copper-chiral diphosphine ligand catalyst has been shown to produce a wide range of chiral pyridines with excellent enantioselectivity. nih.gov These chiral pyridine building blocks can then be converted to the corresponding chiral piperidines via selective reduction of the pyridine ring. nih.gov

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like substituted pyridines. researchgate.netbohrium.com These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. bohrium.com The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted for the synthesis of pyridine cores. nih.govbeilstein-journals.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. baranlab.org This approach avoids the isolation of intermediates, thereby increasing efficiency. baranlab.org The synthesis of polysubstituted pyridines can be achieved through a cascade annulation of isopropene derivatives, using ammonium (B1175870) iodide as the nitrogen source. nih.gov Such strategies could be envisioned for the construction of the 4-(4-piperidinyl)pyridine skeleton by designing precursors that undergo a programmed sequence of cyclization and rearrangement steps. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed via a catalytic intermolecular aza-Wittig reaction. nih.gov

Table 2: Examples of Multicomponent Strategies for Pyridine Synthesis

Reaction Name Components Catalyst/Conditions Key Features
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia Often thermal or acid-catalyzed Forms a dihydropyridine, which can be oxidized. beilstein-journals.org
Bohlmann–Rahtz Pyridine Synthesis Enamine, Ethynyl Ketone Brønsted acid catalyst in a flow reactor Single-step process without isolation of intermediates. beilstein-journals.org
Four-Component Reaction Aldehyde, β-keto ester, Aniline, Malononitrile SnCl2·2H2O in water Provides access to new polysubstituted pyridines. researchgate.net

Alkene Cyclization Approaches

The formation of the piperidine ring can also be accomplished through the cyclization of functionalized alkenes. Intramolecular hydroamination, where an amine adds across a carbon-carbon double bond within the same molecule, is a direct method for constructing nitrogen-containing heterocycles. nih.govorganic-chemistry.org This reaction can be catalyzed by various transition metals, including palladium, rhodium, and gold. nih.gov For example, a palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been reported for the formation of piperidine rings. nih.gov

Aza-Prins cyclization offers another route, involving the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like aluminum chloride (AlCl3) to yield substituted piperidines. organic-chemistry.orgnih.gov Additionally, radical-mediated cyclizations of linear amino-aldehydes, catalyzed by cobalt(II) complexes, have been developed for the synthesis of various piperidines. nih.gov These methods provide powerful tools for constructing the piperidine moiety of 4-(4-piperidinyl)pyridine from acyclic precursors.

Functional Group Interconversions and Derivatization Strategies of 4-(4-Piperidinyl)pyridine Dihydrochloride

Once the core 4-(4-piperidinyl)pyridine structure is assembled, its properties can be fine-tuned through various functional group interconversions and derivatization strategies. These modifications can be targeted at either the piperidine nitrogen or the pyridine ring.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring in 4-(4-piperidinyl)pyridine is a versatile handle for derivatization. It can readily undergo a variety of reactions common to secondary amines.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups. For example, a series of 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones have been synthesized through the reaction of the corresponding acyl chloride with 3,5-bis(ylidene)-4-piperidone. rsc.org

Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Derivatization for Analysis: The piperidine moiety can be derivatized to enhance its analytical properties. For instance, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS) by increasing proton affinity and enabling sensitive detection in positive ionization mode. nsf.govnih.govrowan.edu

These reactions allow for the introduction of diverse substituents, enabling the modulation of the molecule's physicochemical properties.

Modifications of the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, has a distinct reactivity profile compared to benzene. nih.gov

Electrophilic Aromatic Substitution: Pyridine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. When reactions do occur, they typically require harsh conditions and substitution occurs primarily at the 3-position. quimicaorganica.org However, activation of the ring, for example through the formation of a pyridine-N-oxide, can facilitate electrophilic substitution, directing incoming electrophiles to the 4-position. quimicaorganica.org Subsequent reduction of the N-oxide restores the pyridine ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquora.com A good leaving group, such as a halide, at these positions can be readily displaced by nucleophiles. The stability of the anionic intermediate (Meisenheimer complex) is enhanced by the presence of the electronegative nitrogen atom, which can bear the negative charge in the resonance structures for 2- and 4-substitution. stackexchange.com

Metalation and Cross-Coupling: Direct C-H functionalization of the pyridine ring can be achieved through metalation. While organolithium reagents tend to add to the 2-position, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position. nih.gov The resulting 4-sodiopyridine can then react with various electrophiles or undergo transmetalation to zinc, followed by Negishi cross-coupling to form C-C bonds with various aromatic and heteroaromatic halides. nih.gov

Substitution at the 4-position of the pyridine ring in pyridinophane macrocycles has been shown to be a successful strategy for tuning the electronic properties of the metal center in their corresponding iron complexes. nih.govrsc.orgresearchgate.net

Selective Functionalization of Peripheral Sites

The structure of 4-(4-Piperidinyl)pyridine presents two key peripheral sites for functionalization: the nitrogen atom of the piperidine ring and the carbon atoms of the pyridine ring. The reactivity of these sites can be selectively controlled to introduce a variety of functional groups.

The piperidine nitrogen, being a secondary amine, is nucleophilic and readily undergoes reactions such as N-acylation and N-alkylation. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecules. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, while N-alkylation can be performed with alkyl halides. The choice of reagents and reaction conditions allows for the introduction of a wide array of substituents at this position.

The pyridine ring, on the other hand, is an electron-deficient aromatic system. This electronic nature makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions relative to the ring nitrogen. However, direct C-H functionalization of the pyridine ring in 4-(4-piperidinyl)pyridine can be challenging. Methodologies for the C4-selective functionalization of pyridines have been developed, often involving the use of organometallic reagents or specific catalytic systems. researchgate.netdigitellinc.comnih.govnih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the pyridine C4-position, provided a suitable activating group is present. acs.orgnih.govrsc.orgnih.gov The inherent reactivity of the pyridine ring can be modulated by N-oxidation, which can alter the regioselectivity of subsequent functionalization reactions. youtube.comnih.gov

The selective functionalization of either the piperidine or the pyridine moiety is crucial for the stepwise construction of complex molecules. Protection-deprotection strategies are often employed to ensure that reactions occur at the desired site. For example, the piperidine nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to allow for selective manipulation of the pyridine ring. Subsequent deprotection then reveals the piperidine nitrogen for further reaction.

Role of this compound as a Precursor and Intermediate

Due to its bifunctional nature, this compound serves as a valuable precursor and intermediate in the synthesis of a diverse range of organic molecules, from complex small molecules to elaborate heterocyclic systems.

Building Block for Complex Organic Molecules

The 4-(4-piperidinyl)pyridine scaffold is a common motif in many biologically active compounds and pharmaceutical drugs. acs.org Its role as a building block stems from the ability to independently functionalize both the piperidine and pyridine rings, allowing for the systematic construction of molecular complexity.

One significant application of this compound is in the synthesis of spiropiperidines. rsc.orgrsc.orgnih.govyork.ac.ukresearchgate.net Spirocyclic structures are of great interest in medicinal chemistry due to their rigid three-dimensional conformations. Synthetic strategies often involve the formation of a new ring system at the C4 position of the piperidine ring of a pre-functionalized 4-(4-piperidinyl)pyridine derivative. These multi-step syntheses can involve intramolecular cyclization reactions to construct the spirocyclic framework.

Furthermore, the piperidine nitrogen can be used as a handle to attach the 4-(4-piperidinyl)pyridine unit to other molecular fragments. For example, N-arylation or N-alkylation reactions can link this scaffold to other aromatic or aliphatic systems, leading to the creation of diverse molecular libraries for drug discovery.

Precursor in Heterocyclic System Construction

4-(4-Piperidinyl)pyridine and its derivatives are valuable precursors for the construction of fused heterocyclic systems. bohrium.comnih.govias.ac.inresearchgate.netrsc.org The existing pyridine and piperidine rings can serve as foundational units upon which new rings are annulated.

For instance, the pyridine ring can be a starting point for the synthesis of fused pyridines through intramolecular cyclization reactions. If a suitable functional group is introduced at the C3 or C5 position of the pyridine ring, subsequent reactions can lead to the formation of a new ring fused to the pyridine core. Similarly, functionalization of the piperidine ring can provide handles for the construction of fused systems involving the piperidine moiety.

The use of 4-(4-piperidinyl)pyridine in multicomponent reactions (MCRs) also represents a powerful strategy for the rapid assembly of complex heterocyclic structures. nih.govbohrium.comrug.nlacsgcipr.org In an MCR, three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. The bifunctional nature of 4-(4-piperidinyl)pyridine makes it an ideal candidate for such reactions, where both the amine and the pyridine ring can participate in the formation of new bonds and rings.

Below is an interactive data table summarizing the synthetic transformations involving the 4-(4-Piperidinyl)pyridine core.

Reaction TypeReagents and ConditionsProduct Type
N-Acylation Acyl chlorides, anhydrides; baseN-Acyl-4-(4-piperidinyl)pyridines
N-Alkylation Alkyl halides; baseN-Alkyl-4-(4-piperidinyl)pyridines
Palladium-Catalyzed C-C Coupling Aryl/vinyl boronic acids, organozincs; Pd catalyst, ligand, base4-(Aryl/vinyl)-4-(4-piperidinyl)pyridines
Palladium-Catalyzed C-N Coupling Amines; Pd catalyst, ligand, base4-(Amino)-4-(4-piperidinyl)pyridines
Intramolecular Cyclization Functionalized derivatives; various conditionsFused heterocyclic systems, spiropiperidines
Multicomponent Reactions Aldehydes, isocyanides, etc.; various catalystsComplex heterocyclic structures

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For molecules containing piperidine (B6355638) rings, ¹H NMR is particularly useful for conformational analysis. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, protons attached to the ring carbons can be in either axial (pointing up or down) or equatorial (pointing out from the side) positions.

The coupling constants (J-values) between adjacent protons, which can be determined from the splitting patterns in the ¹H NMR spectrum, are highly dependent on the dihedral angle between them. For instance, a large coupling constant (typically around 10-13 Hz) is observed for a diaxial (axial-axial) coupling, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings. google.com This information allows for the unambiguous assignment of the chair conformation and the relative orientation of substituents on the ring. google.com For 4-(4-Piperidinyl)pyridine, this analysis would confirm the piperidine ring's chair conformation and determine whether the pyridine (B92270) group is in an equatorial or axial position, with the equatorial position being sterically favored.

Furthermore, variable temperature NMR studies can provide information on the energy barriers between different conformations, such as ring inversion or rotation around the C-C bond connecting the two rings. Observing how the NMR signals change with temperature can reveal the kinetics of these dynamic processes. Although specific experimental NMR data for 4-(4-Piperidinyl)pyridine dihydrochloride (B599025) is not detailed in the available literature, the principles described are standard for assigning the conformation of such heterocyclic systems. google.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For a hydrochloride salt like 4-(4-Piperidinyl)pyridine dihydrochloride, X-ray diffraction would also elucidate the supramolecular structure, showing how the cations and chloride anions are arranged in the crystal lattice and detailing intermolecular interactions such as hydrogen bonds.

In related structures containing protonated nitrogen atoms and chloride anions, strong N-H···Cl hydrogen bonds are typically observed. For the title compound, it is expected that both the piperidinyl and pyridinyl nitrogen atoms would be protonated, forming a network of hydrogen bonds with the chloride anions. The piperidine ring is expected to exhibit a chair conformation in the solid state. The crystal structure would also define the relative orientation of the pyridine and piperidine rings, specified by the torsion angle around the bond connecting them. While specific crystallographic data for this compound are not present in the surveyed literature, analysis of similar compounds provides a strong basis for predicting its solid-state structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum consists of a series of bands, with the position of each band corresponding to the frequency of a specific molecular vibration. These spectra serve as a molecular "fingerprint" and can be used to identify functional groups.

For this compound, the spectra would be expected to show characteristic bands for both the pyridine and piperidine rings. Pyridine exhibits several characteristic ring stretching vibrations in the 1400-1650 cm⁻¹ region. Upon protonation to form a pyridinium (B92312) ion, these band positions are known to shift, reflecting the changes in the electronic structure of the ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The piperidine ring would show C-H stretching vibrations in the 2800-3000 cm⁻¹ range and CH₂ bending (scissoring) vibrations around 1450 cm⁻¹.

A key feature in the IR spectrum of the dihydrochloride salt would be a broad and strong absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration in the pyridinium and piperidinium (B107235) ions. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the vibrations of the C-C framework of the rings. While a detailed vibrational analysis for the title compound requires specific experimental data, the expected spectral features can be predicted based on extensive studies of pyridine and piperidine derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this compound, the molecular ion ([M+H]⁺, where M is the free base) would be observed, confirming its molecular mass.

The fragmentation of the molecular ion upon ionization provides clues to the molecule's structure. Common fragmentation pathways for molecules containing piperidine rings involve the cleavage of the ring. The fragmentation of the bond connecting the two rings would lead to ions corresponding to the individual pyridine and piperidine fragments. The specific fragmentation pattern would depend on the ionization technique used (e.g., Electrospray Ionization - ESI). The analysis of these fragmentation patterns helps to confirm the connectivity of the pyridine and piperidine moieties.

**3.2. Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a vital complement to experimental techniques. These methods can predict molecular properties such as geometry, electronic structure, and spectroscopic parameters, offering a deeper understanding of the molecule's behavior at an atomic level.

Quantum Chemical and Computational Modeling

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state geometry of molecules with high accuracy. A geometry optimization calculation for 4-(4-Piperidinyl)pyridine would typically be performed to find the lowest energy conformation. Such calculations can confirm, for example, that the chair conformation of the piperidine ring and an equatorial attachment of the pyridine ring is the most stable arrangement.

DFT calculations often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. Beyond geometry optimization, DFT can be used to calculate a variety of electronic properties, including:

Molecular orbital energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Electrostatic potential maps: These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the dihydrochloride salt, these would show a positive potential localized around the N⁺-H groups.

Simulated Spectroscopic Data: DFT can be used to calculate vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. Comparing these theoretical predictions with experimental data can aid in the assignment of complex spectra and validate the computed structure.

Although specific DFT studies on this compound were not identified in the search, the methodology is well-established for providing reliable structural and electronic insights into related heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 4-(4-Piperidinyl)pyridine, computational studies, typically employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, are used to calculate the energies of these frontier orbitals. In the neutral form of 4-(4-Piperidinyl)pyridine, the HOMO is generally localized on the electron-rich pyridine ring, while the LUMO is distributed over the entire molecule.

Upon formation of the dihydrochloride salt, both the pyridine and piperidine nitrogen atoms are protonated. This protonation leads to a significant stabilization of both the HOMO and LUMO energy levels, resulting in a larger HOMO-LUMO gap. This increase in the energy gap indicates enhanced stability and reduced reactivity of the dihydrochloride form compared to the free base. The positive charges on the nitrogen atoms withdraw electron density from the ring systems, lowering the energy of the molecular orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for 4-(4-Piperidinyl)pyridine and its Dihydrochloride

Parameter4-(4-Piperidinyl)pyridine (neutral)This compound
HOMO Energy (eV) -5.8-8.5
LUMO Energy (eV) -0.5-3.2
HOMO-LUMO Gap (eV) 5.35.3
Ionization Potential (I) 5.88.5
Electron Affinity (A) 0.53.2
Global Hardness (η) 2.652.65
Chemical Potential (μ) -3.15-5.85
Global Electrophilicity (ω) 1.886.54

Note: These values are illustrative and representative of typical results from DFT calculations on similar heterocyclic compounds. The exact values can vary with the level of theory and basis set used.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In this compound, NBO analysis reveals significant charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. The analysis of the second-order perturbation energies (E(2)) indicates the strength of the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Key interactions in the protonated form include the delocalization of electron density from the C-C and C-H sigma bonds of the piperidine and pyridine rings into the anti-bonding orbitals of the protonated nitrogen atoms (σ -> σ* and σ -> n* transitions). These interactions help to disperse the positive charge, thereby stabilizing the molecule. The NBO analysis also quantifies the natural atomic charges on each atom, confirming the localization of positive charges on the nitrogen atoms and the resulting electron-withdrawing effect on the adjacent carbon and hydrogen atoms.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for Key Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
σ(C-C) pyridine σ(N-H) pyridinium2.5
σ(C-H) pyridine σ(N-H) pyridinium1.8
σ(C-C) piperidine σ(N-H) piperidinium3.1
σ(C-H) piperidine σ(N-H) piperidinium2.2
LP(Cl-) σ(N-H) pyridinium5.4
LP(Cl-) σ(N-H) piperidinium6.2

Note: These values are illustrative and represent typical stabilization energies for such interactions in similar protonated heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate a negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent a positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow regions denote neutral and slightly negative potentials, respectively.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the structure, stability, and function of molecules, particularly in biological systems. For this compound, computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to study these interactions in detail.

In the solid state, the crystal packing of this compound is governed by a network of hydrogen bonds and other non-covalent interactions. The protonated nitrogen atoms of the pyridinium and piperidinium cations act as strong hydrogen bond donors, forming interactions with the chloride anions (N-H···Cl). These are the most significant intermolecular interactions, providing substantial stability to the crystal lattice.

Prediction and Optimization of Reaction Pathways through Computational Methods

Computational chemistry provides powerful tools for predicting and optimizing reaction pathways, offering insights into reaction mechanisms, transition states, and activation energies. For derivatives of 4-(4-Piperidinyl)pyridine, these methods can be used to explore potential synthetic routes and predict the feasibility of chemical transformations.

For instance, DFT calculations can be used to model the reaction energy profiles of various synthetic steps, such as the coupling of pyridine and piperidine precursors. By locating the transition state structures and calculating the corresponding activation barriers, chemists can identify the most favorable reaction conditions and predict potential side products.

Furthermore, computational methods can be employed to study the reactivity of the this compound molecule itself. For example, the deprotonation energies of the pyridinium and piperidinium ions can be calculated to understand their relative acidities. The susceptibility of the aromatic ring to electrophilic or nucleophilic substitution can also be assessed by calculating the energies of the corresponding reaction intermediates and transition states. These theoretical predictions can guide experimental efforts in the synthesis and modification of this important scaffold.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of different solvents on the molecular properties of this compound.

In solution, the solvent can affect the molecule's geometry, electronic structure, and reactivity. For a charged species like the dihydrochloride salt, polar solvents will have a pronounced effect. The solvation energies of the cation and the chloride anions can be calculated to predict the solubility of the salt in various solvents.

Applications in Chemical Sciences and Advanced Materials Research

Utilization in Analytical Chemistry Methodologies

The distinct chemical properties of the piperidine (B6355638) and pyridine (B92270) moieties have led to the exploration of 4-(4-Piperidinyl)pyridine dihydrochloride (B599025) and its analogues in analytical techniques, particularly in chromatography and derivatization for mass spectrometry.

While not commonly used as a mobile phase additive itself, the chromatographic behavior of compounds like 4-(4-Piperidinyl)pyridine dihydrochloride highlights important principles in separation science. The analysis of such polar, basic compounds can be challenging. The dihydrochloride salt form, when injected into a typical reversed-phase high-performance liquid chromatography (HPLC) system, can lead to poor peak shapes, such as significant broadening chromforum.org. This phenomenon is often attributed to the analyte's high charge-to-mass ratio and the exchange of the chloride counter-ion with anions present in the mobile phase during migration through the column, resulting in a continuum of ion pairs with different retention times chromforum.org.

To overcome these challenges, specific chromatographic strategies are employed. These can include the use of ion-pairing agents in the mobile phase or maintaining a high concentration of a specific salt in the mobile phase to ensure a consistent counter-ion for the analyte chromforum.org. Furthermore, the pyridine moiety itself is a key component in specialized stationary phases. For instance, poly(4-vinylpyridine) (P4VP) has been developed as a stationary phase with a high capacity for molecular planarity recognition, useful in supercritical fluid chromatography (SFC) researchgate.net.

The piperidine and pyridine scaffolds are instrumental in the design of derivatization reagents aimed at enhancing the sensitivity and detectability of analytes in mass spectrometry (MS). Derivatization involves chemically modifying an analyte to improve its analytical characteristics, such as ionization efficiency.

Research has demonstrated the utility of a structurally similar compound, N-(4-aminophenyl)piperidine, as a derivatization tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS) nih.gov. By tagging carboxylic acid groups with this high proton affinity reagent, detection limits were dramatically lowered. For compounds that were detectable in their native form, the sensitivity was increased by at least 200-fold nih.gov. This approach provides a powerful method for analyzing low-abundance organic acids that are otherwise difficult to measure nih.gov.

The table below summarizes the significant improvement in detection limits for several organic acids after derivatization with N-(4-aminophenyl)piperidine.

Organic AcidNumber of Carboxylate GroupsImprovement in Detection Limit (-fold)Final Detection Limit (ppb)
Lactic Acid1250.5
Succinic Acid221000.5
Malic Acid22000.5
Citric Acid310000.5
This data is adapted from research on N-(4-aminophenyl)piperidine derivatization for SFC-MS analysis. nih.gov

Similarly, piperazine-based derivatives containing pyridyl groups have been successfully used for the derivatization of carboxyl groups on peptides, leading to enhanced signal intensity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) nih.gov. These examples underscore the potential of the 4-(4-Piperidinyl)pyridine scaffold as a basis for creating new reagents for sensitive biomolecule analysis.

Contributions to Catalysis and Organocatalysis

The combination of a Lewis basic pyridine nitrogen and a secondary amine in the piperidine ring makes the 4-(4-Piperidinyl)pyridine framework a valuable scaffold in the design of catalysts and ligands for asymmetric synthesis.

The development of effective chiral ligands is central to asymmetric catalysis. Chiral pyridine-derived ligands are among the most widely utilized in this field nih.gov. The challenge often lies in balancing high catalytic activity with high stereoselectivity. Introducing chiral elements close to the coordinating nitrogen atom can enhance stereoselectivity but may also introduce steric hindrance that limits the catalyst's reactivity and scope nih.gov.

The piperidine ring is a prevalent scaffold in medicinal chemistry and drug design, valued for its ability to introduce chirality, modulate physicochemical properties, and enhance biological activity and selectivity researchgate.net. When combined with a pyridine unit, it offers a robust framework for ligand design. Novel designs for chiral pyridine units (CPUs) feature rigid, fused-ring systems that minimize local steric hindrance while allowing for tuning of the peripheral environment through remote substituents, thereby securing both high reactivity and stereoselectivity nih.gov. This "double-layer control" design concept has inspired the creation of novel chiral catalysts based on these scaffolds nih.gov. Furthermore, chiral C2-symmetric bipyridine-N,N'-dioxides have been developed as highly efficient catalysts for various asymmetric reactions chemrxiv.orgchemrxiv.orgnih.gov.

The catalytic utility of the piperidine/pyridine framework is demonstrated in a range of chemical transformations. Piperidine itself is an effective organo-base catalyst for multi-component reactions, such as the four-component strategy to synthesize structurally diverse 1,4-dihydropyridines in high yields under ambient conditions researchgate.net.

Ligands and catalysts derived from the pyridine scaffold have been successfully applied in numerous mechanistically diverse reactions. For example, newly developed chiral C2-symmetric bipyridine-N,N'-dioxide ligands, in complex with Ni(OTf)₂, catalyze the Michael addition/cyclization of 5-amino pyrazoles with α,β-unsaturated 2-acyl imidazoles, affording pyrazolo[3,4-b]pyridine analogues in excellent yields and with high enantioselectivity chemrxiv.orgchemrxiv.orgnih.gov. Other advanced chiral pyridine-based ligands have enabled highly enantioselective reactions, including nickel-catalyzed intermolecular reductive additions, Ullmann couplings, and iridium-catalyzed C-H borylation nih.gov.

The table below presents examples of catalytic reactions utilizing pyridine and piperidine-based catalysts.

Reaction TypeCatalyst/Ligand SystemKey SubstratesYieldEnantioselectivity
Michael Addition/CyclizationChiral C2-symmetric bipyridine-N,N'-dioxide / Ni(OTf)₂5-Amino pyrazoles, α,β-unsaturated 2-acyl imidazoles85-97%Up to 99% ee
Four-Component ReactionPiperidine (organocatalyst)Aryl aldehydes, malononitrile, dimethyl acetylenedicarboxylate, aminesExcellentNot Applicable
C-H BorylationChiral Pyridine Unit (CPU)-containing N,B-bidentate ligand / IridiumAromatic C-H bondsHighHighly Enantioselective
This data is compiled from research on chiral bipyridine-N,N'-dioxides nih.gov, piperidine-catalyzed MCRs researchgate.net, and CPU-containing ligands. nih.gov

Integration in Materials Science and Polymer Chemistry

The structural characteristics of this compound and related compounds make them valuable building blocks in materials science and polymer chemistry. The compound is noted for its role in creating advanced materials, including polymers with enhanced properties for electronics and coatings, and in the development of organic semiconductors chemimpex.comchemimpex.com.

The pyridine core is a crucial component in various organic materials due to its electronic properties and ability to coordinate with metals researchgate.net. In polymer science, pyridine-containing structures can be incorporated as monomers to create functional polymers bldpharm.com. For example, pyridine-based organocatalysts have been designed for use in the synthesis of "clean" polymers through photo-controlled organocatalytic atom transfer radical polymerization (O-ATRP), avoiding contamination from residual metals researchgate.net. The rigid aromatic nature of the pyridine ring combined with the flexible aliphatic piperidine ring provides a unique combination of properties that can be exploited to design polymers with specific thermal, mechanical, or electronic characteristics.

Enhancement of Material Properties through Polymer Incorporation

The integration of piperidinyl-pyridine structures into polymer backbones or as pendant groups can significantly modify the physicochemical properties of the resulting materials. While direct studies on this compound are not extensively documented in this specific context, the principles derived from research on related pyridine- and piperidine-containing polymers provide valuable insights into its potential applications.

The incorporation of pyridine units into polymer chains, such as in polyimides, has been shown to enhance thermal stability and improve solubility in organic solvents. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can increase dipole-dipole interactions between the polymer and solvent, leading to better processability. researchgate.net Furthermore, the introduction of bulky pendant groups is a known strategy to improve the solubility of otherwise intractable polymers by reducing interchain packing. csic.es The 4-(4-piperidinyl)pyridine group, acting as a bulky side group, could therefore be expected to enhance the solubility and processing characteristics of high-performance polymers.

Research on block copolymers containing poly(4-vinylpyridine) demonstrates the ability of the pyridine moiety to participate in self-assembly, leading to the formation of highly ordered nanostructures like cylinders, lamellae, and spheres. rsc.org This behavior is crucial for applications in nanotechnology and materials science.

Table 1: Potential Effects of Incorporating 4-(4-Piperidinyl)pyridine into Polymers

PropertyPotential EnhancementRationale
Solubility IncreasedThe bulky piperidinyl group can disrupt polymer chain packing, while the polar pyridine ring can improve interactions with polar solvents. researchgate.netcsic.es
Thermal Stability Potentially HighAromatic pyridine rings are known to contribute to the thermal resistance of polymers. researchgate.net
Processability ImprovedEnhanced solubility allows for easier processing and fabrication of films and fibers. researchgate.net
Mechanical Properties ModifiableThe introduction of bulky side groups can influence properties like tensile strength and modulus, though this may sometimes lead to a decrease in these values due to reduced interchain interactions. csic.es
Self-Assembly PossibleThe pyridine moiety can drive the formation of ordered nanostructures in block copolymers. rsc.org

Exploration in Functional Organic Materials

The pyridine scaffold is a cornerstone in the design of functional organic materials due to its versatile coordination chemistry and electronic properties. nih.gov Pyridine derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. rsc.org

The 4-(4-piperidinyl)pyridine structure, with its two distinct nitrogen atoms (one on the pyridine ring and one on the piperidine ring), can act as a versatile linker or node in the construction of coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, catalysis, and sensing. For instance, a tri-periodic coordination polymer has been constructed using a ligand containing a piperazine (B1678402) ring bridging two pyridine-4-carboxamido units, demonstrating the utility of such piperazine/piperidine-like cores in creating complex, functional architectures. nih.govresearchgate.net

In the realm of supramolecular chemistry, the pyridine ring is a key building block for creating complex, self-assembled structures through non-covalent interactions such as hydrogen bonding and metal coordination. The ability of the 4-(4-piperidinyl)pyridine moiety to act as both a hydrogen bond donor/acceptor and a metal ligand makes it a promising candidate for the design of novel supramolecular polymers and materials with dynamic and responsive properties. The interplay of π-π stacking interactions involving aromatic rings also plays a crucial role in directing the assembly of such supramolecular structures. nih.gov

Table 2: Potential Applications of 4-(4-Piperidinyl)pyridine in Functional Organic Materials

Material TypePotential Role of 4-(4-Piperidinyl)pyridinePotential Applications
Metal-Organic Frameworks (MOFs) Ditopic linker or nodeGas storage, separation, catalysis rsc.orgnih.gov
Coordination Polymers Bridging ligandLuminescent materials, sensors nih.govresearchgate.net
Supramolecular Assemblies Building block for self-assemblyDrug delivery, smart materials, gels nih.gov

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) and piperidine (B6355638) heterocycles is undergoing a significant transformation, driven by the principles of green chemistry. These modern approaches aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents and solvents compared to traditional methods.

Microwave-Assisted Synthesis: A prominent green chemistry tool is the use of microwave irradiation, which can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating. nih.govresearchgate.net For the synthesis of pyridine and piperidine derivatives, microwave-assisted one-pot, multi-component reactions are particularly advantageous. nih.govresearchgate.net This technique shortens reaction times from hours to mere minutes and improves yields, making the synthesis process more efficient and less energy-intensive. nih.govmdpi.comorganic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, for instance, can be performed in a single step under microwave irradiation, offering superior yields and complete regiochemical control. researchgate.netorganic-chemistry.org

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives is another key focus. Deep eutectic solvents (DES), such as those based on glucose-urea or choline (B1196258) chloride, are being explored as effective and environmentally safe reaction media for the synthesis of piperidin-4-one derivatives, key precursors to the target compound. researchgate.netasianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive. researchgate.net Furthermore, research is advancing the use of reusable catalysts, such as ytterbium(III) triflate under solvent-free conditions or novel nano-magnetic catalysts, which simplify product purification and reduce chemical waste. nih.govresearchgate.net

Biomass-Derived Feedstocks: A forward-looking approach involves synthesizing pyridine and piperidine rings from renewable biomass. acsgcipr.org Lignin (B12514952), a major component of biomass, can be converted into pyridine carboxylic acids through biocatalytic routes using engineered microorganisms. acsgcipr.org Similarly, platform chemicals derived from C5 and C6 sugars can serve as starting materials for pyridine synthesis. acsgcipr.org This strategy reduces the reliance on petroleum-based feedstocks, aligning with the goals of a sustainable chemical industry. nih.gov

ApproachKey FeaturesAdvantages Over Conventional MethodsRelevant Precursors/Scaffolds
Microwave-Assisted SynthesisUse of microwave irradiation for heating; often used in one-pot, multi-component reactions. mdpi.comorganic-chemistry.orgReduced reaction times (minutes vs. hours), higher yields (up to 98%), increased product purity, energy efficiency. nih.govnih.govorganic-chemistry.orgPolysubstituted Pyridines, Piperidines. mdpi.com
Green SolventsReplacement of volatile organic compounds with Deep Eutectic Solvents (e.g., glucose-urea). researchgate.netasianpubs.orgEnvironmentally benign, inexpensive, biodegradable, non-toxic, sustainable. researchgate.netPiperidin-4-one derivatives. researchgate.netasianpubs.org
Biomass-Derived SynthesisUtilization of renewable feedstocks like lignin or C5/C6 sugars. acsgcipr.orgReduces dependence on fossil fuels, sustainable production pathway. nih.govPyridine, Pyridine carboxylic acids. acsgcipr.org

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool for accelerating drug discovery and materials science research. For 4-(4-Piperidinyl)pyridine and its derivatives, in-silico methods provide profound insights into molecular interactions, guiding the design of new compounds with enhanced efficacy and desired properties.

Molecular Docking and Dynamics: Structure-based drug design heavily relies on molecular docking simulations to predict how a ligand, such as a 4-piperidinopyridine derivative, will bind to the active site of a biological target. jetir.org Recent studies have used high-resolution crystal structures of enzymes like oxidosqualene cyclase (OSC) to perform docking analyses, revealing strong binding affinities for 4-piperidinopyridine derivatives. researchgate.net These simulations identify key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-enzyme complex. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of these complexes over time, providing a more dynamic picture of the binding event. plos.org

Predictive Modeling for Drug Design: Computational strategies are used to design novel derivatives with optimized properties. mdpi.comnih.gov By analyzing the binding modes of existing compounds, researchers can rationally modify the 4-(4-Piperidinyl)pyridine scaffold to improve target affinity and selectivity. researchgate.netnih.govsemanticscholar.org For example, computational analysis suggested that a 4-piperidinopyrimidine derivative could be a more promising OSC inhibitor than its 4-piperidinopyridine counterpart due to enhanced electrostatic interactions. researchgate.net These predictive models help prioritize which novel compounds to synthesize, saving significant time and resources. researchgate.netmdpi.com

ADMET Prediction: A crucial aspect of computational studies is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. jetir.orgplos.org In-silico tools can forecast the drug-likeness of a designed molecule, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. plos.org This predictive capability is essential for designing compounds that are not only potent but also have a higher probability of success in clinical development.

Computational MethodApplicationKey Findings / InsightsExample Target / System
Molecular DockingPredicts binding orientation and affinity of a ligand to a protein's active site. jetir.orgresearchgate.netIdentifies key hydrogen bonding and hydrophobic interactions; predicts potent inhibitors. researchgate.netOxidosqualene Cyclase (OSC), Acetyl-CoA Carboxylase (ACC). researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. plos.orgConfirms the stability of binding modes predicted by docking; provides insights into dynamic interactions. plos.orgα-amylase inhibitors. plos.org
3D-QSAR Pharmacophore ModelingDevelops a 3D model of the essential features a molecule needs to exhibit biological activity. mdpi.comGuides the design of new compounds with improved potency and selectivity. mdpi.comTRAP1 Kinase inhibitors. mdpi.com
ADMET PredictionIn-silico prediction of a compound's pharmacokinetic and toxicity profile. jetir.orgplos.orgAssesses drug-likeness based on properties like solubility and molecular weight; reduces late-stage failures. plos.orgGeneral drug discovery pipelines. jetir.org

Expanding Scope in Specialized Chemical Applications and Material Science Innovations

While the 4-(4-Piperidinyl)pyridine scaffold is well-established in medicinal chemistry, its unique structural and electronic properties are paving the way for its use in advanced materials and specialized chemical applications. benthamscience.comresearchgate.net

Polymer Science: The pyridine ring's rigidity and aromaticity make it a valuable component in high-performance polymers. researchgate.net Incorporating pyridine-containing monomers into polymer backbones can enhance thermal and thermo-oxidative stability. researchgate.net Derivatives of 4-(4-Piperidinyl)pyridine are being investigated for the creation of advanced polymers with tailored properties for electronics and specialized coatings. rsc.org For example, poly(4-vinylpyridine)-based block copolymers are being synthesized for applications in self-assembly and nanotechnology. rsc.org The Hantzsch reaction, a classic method for pyridine synthesis, has even been adapted to create grafted co-polymers with fluorescence and antimicrobial properties. mdpi.com

Organic Semiconductors and Catalysis: The electronic nature of the pyridine moiety makes its derivatives potential candidates for use in novel materials like organic semiconductors. Furthermore, the nitrogen atom in the pyridine ring can coordinate with metals, opening up applications in catalysis. researchgate.net Pyridine itself is often used as a cocatalyst in various organic reactions, and incorporating the piperidinylpyridine structure into more complex ligands could lead to catalysts with novel reactivity and selectivity. nih.gov For instance, pyridine has been used in conjunction with diboron(4) compounds to create metal-free catalytic systems for cycloaddition reactions. nih.gov

Application AreaRole of 4-(4-Piperidinyl)pyridine ScaffoldResulting Material/SystemKey Properties
High-Performance PolymersUsed as a monomer or incorporated into the polymer backbone. researchgate.netPyridine-containing polyimides, block copolymers. researchgate.netrsc.orgEnhanced thermal stability, thermo-oxidative resistance, specific self-assembly behavior. researchgate.net
Functional PolymersGrafted onto polymer chains via reactions like the Hantzsch synthesis. mdpi.comPyridine-grafted copolymers. mdpi.comFluorescence, antimicrobial activity. mdpi.com
CatalysisActs as a ligand or cocatalyst. nih.govMetal-free catalytic systems, organocatalysts. researchgate.netnih.govEnables specific organic transformations (e.g., cycloadditions), potential for asymmetric catalysis. nih.gov
Material ScienceServes as a building block for functional materials.Potential organic semiconductors.Tailorable electronic properties.

Q & A

Q. What are the recommended synthesis routes for 4-(4-Piperidinyl)pyridine dihydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, coupling a pyridine precursor with a piperidine derivative under controlled conditions (e.g., solvent selection, temperature) is a common approach. To optimize purity, researchers should employ techniques like recrystallization, column chromatography, or HPLC purification. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with NMR or mass spectrometry ensures structural fidelity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the piperidine and pyridine rings and verify substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.
  • X-ray Crystallography : For definitive structural elucidation in crystalline form .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. Use airtight containers resistant to corrosion. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling. Avoid exposure to strong acids/bases, which may destabilize the dihydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or differences in compound purity. To address this:

  • Standardize experimental protocols (e.g., cell lines, buffer systems).
  • Validate purity using orthogonal methods (e.g., HPLC coupled with NMR).
  • Perform dose-response studies to establish activity thresholds.
    Cross-referencing with structurally analogous compounds (e.g., 3-(Piperidin-4-yl)pyridine dihydrochloride) may clarify structure-activity relationships (SAR) .

Q. What strategies are effective in optimizing the yield of this compound in multi-step synthetic processes?

Optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., palladium) can enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
  • Temperature Control : Gradual heating/cooling steps minimize side reactions.
  • In Situ Monitoring : Real-time techniques like FTIR or Raman spectroscopy help identify bottlenecks .

Q. How does the substitution pattern on the piperidine and pyridine rings influence the compound's interaction with biological targets?

The 4-position substitution on pyridine and piperidine rings affects steric and electronic properties, altering binding affinity. For example:

  • Electron-Withdrawing Groups (e.g., halogens): May enhance receptor binding via dipole interactions.
  • Bulkier Substituents : Can reduce off-target interactions by limiting access to non-specific binding pockets.
    Comparative studies with analogs like 2-(Piperidin-2-yl)pyridine dihydrochloride highlight the importance of substitution geometry in modulating pharmacokinetics .

Q. What methodologies are recommended for studying the stability of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stressors (e.g., heat, light, oxidative agents) and monitor degradation products via LC-MS.
  • pH Stability Profiling : Assess solubility and stability across a pH range (1–13) to simulate gastrointestinal and systemic environments.
  • Long-Term Stability Testing : Store samples under accelerated conditions (40°C/75% RH) and analyze at intervals using validated assays .

Data Analysis and Experimental Design

Q. How can computational tools aid in predicting the pharmacological profile of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to target proteins (e.g., kinases, GPCRs). Quantitative Structure-Activity Relationship (QSAR) models further correlate structural features with bioactivity, guiding lead optimization .

Q. What experimental controls are critical when assessing the compound's cytotoxicity in cell-based assays?

  • Positive Controls : Use established cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Vehicle Controls : Account for solvent effects (e.g., DMSO toxicity).
  • Cell Viability Assays : Combine methods like MTT, ATP luminescence, and flow cytometry for robustness .

Structural and Mechanistic Insights

Q. How does the dihydrochloride salt form influence the compound's solubility and bioavailability?

The dihydrochloride salt enhances aqueous solubility via ionization, improving oral bioavailability. However, excessive chloride content may affect renal clearance. Comparative studies with freebase formulations can quantify solubility-bioactivity trade-offs .

Q. What spectroscopic signatures distinguish this compound from its structural analogs?

In ¹H NMR , the piperidine protons (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 8.0–8.5 ppm) are diagnostic. IR Spectroscopy reveals N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) unique to the dihydrochloride form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.